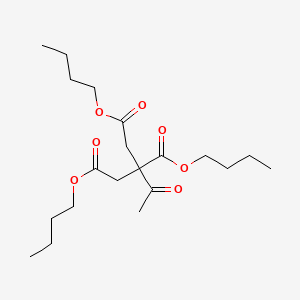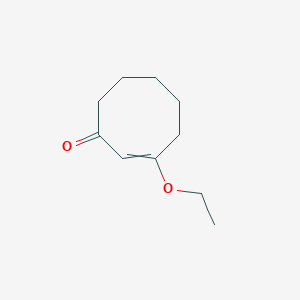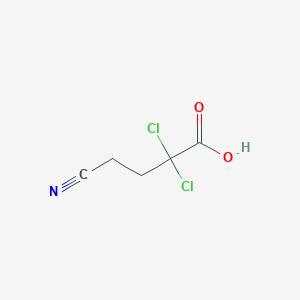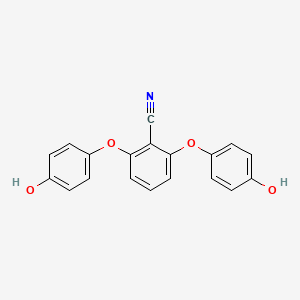
2,6-Bis(4-hydroxyphenoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(4-hydroxyphenoxy)benzonitrile is an organic compound that features a benzonitrile core substituted with two 4-hydroxyphenoxy groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-hydroxyphenoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction of 2,6-dichlorobenzonitrile with 4-hydroxyphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of a Meisenheimer complex, which subsequently eliminates the chloride ions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(4-hydroxyphenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of 2,6-bis(4-hydroxyphenoxy)benzylamine.
Substitution: Formation of various ethers or esters depending on the substituents introduced.
Applications De Recherche Scientifique
2,6-Bis(4-hydroxyphenoxy)benzonitrile has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of high-performance polymers and resins due to its rigid structure and thermal stability.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biological Studies: Studied for its antioxidant properties and potential use in preventing oxidative stress-related diseases.
Industrial Applications: Utilized in the production of coatings, adhesives, and other materials that require high thermal and chemical resistance.
Mécanisme D'action
The mechanism of action of 2,6-Bis(4-hydroxyphenoxy)benzonitrile in biological systems involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The nitrile group can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(4-methoxyphenoxy)benzonitrile: Similar structure but with methoxy groups instead of hydroxyl groups.
2,6-Bis(4-aminophenoxy)benzonitrile: Contains amino groups instead of hydroxyl groups.
2,6-Bis(4-chlorophenoxy)benzonitrile: Contains chloro groups instead of hydroxyl groups.
Uniqueness
2,6-Bis(4-hydroxyphenoxy)benzonitrile is unique due to the presence of hydroxyl groups, which impart specific chemical reactivity and potential biological activity. The hydroxyl groups can participate in hydrogen bonding, making this compound useful in applications requiring strong intermolecular interactions, such as in polymer synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
111202-15-4 |
|---|---|
Formule moléculaire |
C19H13NO4 |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
2,6-bis(4-hydroxyphenoxy)benzonitrile |
InChI |
InChI=1S/C19H13NO4/c20-12-17-18(23-15-8-4-13(21)5-9-15)2-1-3-19(17)24-16-10-6-14(22)7-11-16/h1-11,21-22H |
Clé InChI |
HDUXXZIOYKUMPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)O)C#N)OC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)


![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
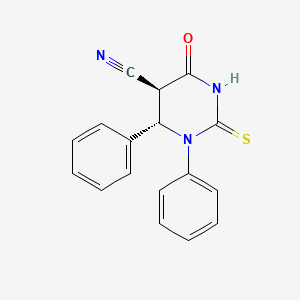
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
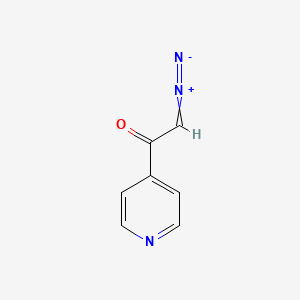
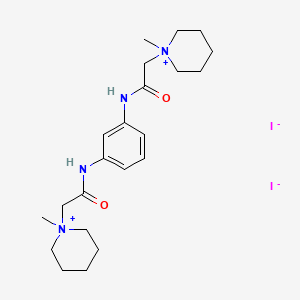
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
